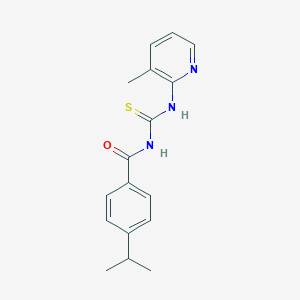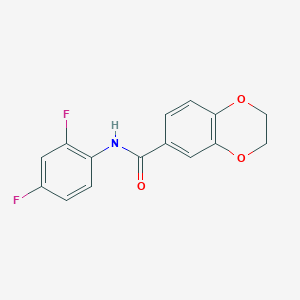![molecular formula C19H13N3O2S2 B251726 N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251726.png)
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in scientific research due to its potential as an anticancer agent.
Wirkmechanismus
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide inhibits the activity of BMI-1 by binding to its allosteric site, which is distinct from its DNA-binding site. This binding induces a conformational change in BMI-1, which disrupts its interaction with other proteins and inhibits its activity. This ultimately leads to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have specific effects on cancer cells, including the inhibition of cancer stem cell self-renewal and the induction of apoptosis. It has also been shown to have minimal effects on normal cells, suggesting that it may have a favorable therapeutic index.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is its specificity for BMI-1, which makes it a useful tool for studying the role of BMI-1 in cancer. However, its potency and selectivity may vary depending on the cell type and experimental conditions. In addition, the synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is complex and may limit its availability for research purposes.
Zukünftige Richtungen
For N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide research include the development of more potent and selective BMI-1 inhibitors, as well as the exploration of its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to understand the mechanisms underlying its effects on cancer stem cells and to identify biomarkers that can predict patient response to N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide treatment.
Conclusion
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is a promising small molecule inhibitor with potential as an anticancer agent. Its specificity for BMI-1 and minimal effects on normal cells make it a useful tool for studying the role of BMI-1 in cancer. However, further research is needed to optimize its potency and selectivity and to explore its therapeutic potential in various types of cancer.
Synthesemethoden
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide was first synthesized by PTC Therapeutics, Inc. using a combination of organic chemistry techniques. The synthesis involves the reaction of 2-aminobenzofuran with 4-phenylthiazole-2-carbonyl chloride in the presence of a base to form the intermediate compound, which is then reacted with thiourea to yield N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have potential as an anticancer agent in various preclinical studies. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is involved in cancer cell self-renewal and proliferation. Inhibition of BMI-1 by N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to reduce the growth and survival of cancer cells in vitro and in vivo.
Eigenschaften
Molekularformel |
C19H13N3O2S2 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-10-13-8-4-5-9-15(13)24-16)21-18(25)22-19-20-14(11-26-19)12-6-2-1-3-7-12/h1-11H,(H2,20,21,22,23,25) |
InChI-Schlüssel |
URQYDSYNKKNSSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



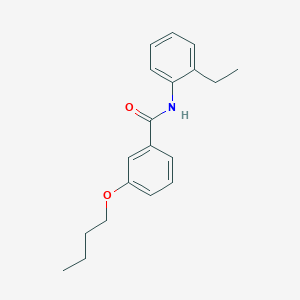
![5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B251644.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B251646.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B251649.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251650.png)
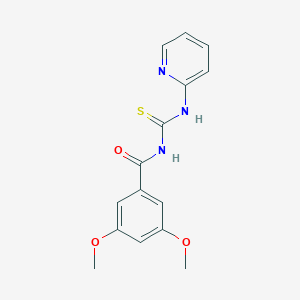
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251653.png)
![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B251654.png)
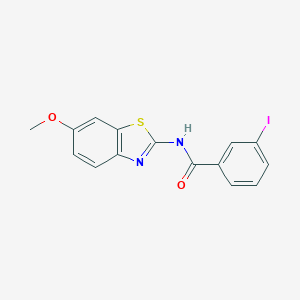
![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)
![Methyl 4-cyano-3-methyl-5-{[(4-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B251662.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)
